molecular formula C17H14IN5O2 B5128802 [1-(4-Iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene

[1-(4-Iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene

Cat. No.: B5128802
M. Wt: 447.23 g/mol
InChI Key: RUAAPMDPZDFLBY-UHFFFAOYSA-N
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Description

[1-(4-Iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene is a complex organic compound that features both pyrazole and diazene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrazole ring, followed by the introduction of the diazene group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the iodophenyl group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced techniques such as response surface methodology (RSM) can help in fine-tuning the parameters like temperature, solvent, and catalyst concentration to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

[1-(4-Iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the iodophenyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Chemistry

In chemistry, [1-(4-Iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a versatile tool in biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of both pyrazole and diazene groups can impart biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance of these materials in various applications .

Mechanism of Action

The mechanism of action of [1-(4-Iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular functions. The exact pathways and molecular targets can vary depending on the specific application and modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-(4-Iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene apart from these similar compounds is its unique combination of pyrazole and diazene groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications, making it a valuable compound in both research and industry.

Properties

IUPAC Name

[1-(4-iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14IN5O2/c1-11-17(20-19-14-4-3-5-16(10-14)23(24)25)12(2)22(21-11)15-8-6-13(18)7-9-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAAPMDPZDFLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)I)C)N=NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14IN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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